Home > Products > Screening Compounds P116605 > 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 869073-52-9

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3061351
CAS Number: 869073-52-9
Molecular Formula: C15H23N5
Molecular Weight: 273.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

  • Compound Description: This group encompasses a series of derivatives based on the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. These compounds were investigated for their potential as Src inhibitors in treating triple-negative breast cancer (TNBC) []. A key finding within this series was the identification of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) as a potent multikinase inhibitor with promising anti-TNBC activity both in vitro and in vivo [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative []. The synthesis and structural characterization of this compound were the primary focus of the study [], with no biological activity reported.

3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This class of compounds was synthesized via a three-component microwave-assisted method []. The study focused on developing an efficient and versatile synthetic strategy for this class of pyrazolo[3,4-d]pyrimidines [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This complex polycyclic compound incorporates both chromenopyrazolopyridine and thienopyrimidine moieties []. The study focused on its efficient synthesis and structural characterization [].

S29, 1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine

  • Compound Description: S29 is a known inhibitor of the cytoplasmic tyrosine kinase c-Src [, ]. Studies have investigated its potential in treating neuroblastoma [, ], particularly when delivered using graphene oxide (GO) nanosheets as carriers to enhance cellular uptake and antitumor effects [, ].

1-Methyl-1H-pyrazolo­[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a simple pyrazolo[3,4-d]pyrimidine derivative characterized by X-ray crystallography, revealing its planar structure and hydrogen-bonding interactions [].

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by X-ray crystallography and computational methods, including Hirshfeld surface analysis and DFT calculations, to understand its structural features, intermolecular interactions, and electronic properties [].

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]-1,3-oxazin-4-one

    6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

      Pyrazolo[3,4‐d]pyrimidin-4-ones

      • Compound Description: This group encompasses a series of pyrazolo[3,4-d]pyrimidin-4-ones synthesized using Brønsted‐acidic ionic liquids as catalysts []. This study focused on developing an environmentally friendly and efficient method for synthesizing these compounds [].
      • Compound Description: This study explores the reactivity of 1-methyl- and 1-phenyl-1H-pyrazolo[3,4-d] pyrimidine 5-oxide under various reaction conditions [], providing insights into the chemical behavior of pyrazolo[3,4-d]pyrimidine N-oxides.

      3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

      • Compound Description: This compound served as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives [].

      3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones

      • Compound Description: These compounds, derived from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line []. Notably, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one exhibited potent inhibitory activity [].

      3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

      • Compound Description: This compound serves as a crucial intermediate in synthesizing N-alkylated pyrazolo[3,4-d]pyrimidine derivatives, which were further evaluated for their acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II inhibitory activities [].

      N-Alkylated pyrazolo[3,4‐d]pyrimidine

      • Compound Description: This group of compounds, synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, were investigated for their AChE and hCA I and II inhibitory activities []. Notably, compound 10 exhibited potent and selective CA I inhibition [].

      5-Amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one

      • Compound Description: This compound served as a versatile starting material for synthesizing a diverse range of thieno[d]pyrimidine derivatives, including isolated and fused systems [].

      2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

      • Compound Description: This compound was a key intermediate in synthesizing novel pyrazolo[3,4-d] pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK2 inhibitors []. The study also investigated its reactivity towards nucleophiles [].

      Pyrazolo[3,4-d] pyrimidines

      • Compound Description: These compounds were synthesized from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile by reacting it with various primary aromatic amines []. The study aimed to develop novel CDK2 inhibitors [].

      Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

      • Compound Description: These compounds, prepared from a pyrazolopyrimidine intermediate obtained from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile, were investigated as potential CDK2 inhibitors [].

      N(4)-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

      • Compound Description: This study focused on synthesizing and analyzing the crystal structures of a series of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []. The research aimed to understand the hydrogen-bonding patterns and conformational preferences of these compounds [].

      3-[5-[(N-biotinyl-6- amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl )-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5′-triphosphate (bio-13-dAPPTP)

      • Compound Description: This dATP analogue, bio-13-dAPPTP, is modified at the 3-position with a biotin moiety attached via a flexible linker []. It can be incorporated into DNA probes via nick translation and effectively hybridizes with complementary targets [].
      • Compound Description: This study investigated the conformational preferences of three butylidene-linker models incorporating pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine units []. The research revealed that these molecules adopt folded conformations in solution and the solid state due to intramolecular π-π interactions [].

      3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

      • Compound Description: This study describes the synthesis and conformational analysis of 3-(5-amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles using 'H NMR data [].

      3-Bromopyrazolo[3,4-d]pyrimidine 2′-deoxy-2′-fluoro-beta-D-arabinonucleosides

      • Compound Description: This study focuses on synthesizing and characterizing 3-bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides []. These modified nucleosides adopt an unusually rigid sugar N-conformation, as confirmed by NMR spectroscopy and X-ray crystallography [].

      1,3-Bis(4,6-diisopropylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane

      • Compound Description: The crystal structure of this pyrazolo[3,4-d]pyrimidine-based flexible molecule was analyzed, revealing intramolecular π-π stacking interactions between the pyrazolo[3,4-d]pyrimidine rings []. The study highlighted the effect of bulky isopropyl groups on the stacking behavior compared to methyl or ethyl groups [].

      Dihydro-1Hpyrazolo[3,4-d]pyrimidine derivatives

      • Compound Description: A series of dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized from 4-(4-chlorophenyl)-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine using PEG-400 as a green solvent []. The synthesized compounds were evaluated for their antimicrobial activities [].

      Substituted pyrazolo[3,4-d]pyrimidines

      • Compound Description: This study focused on synthesizing various substituted pyrazolo[3,4-d]pyrimidines, starting with 1-substituted-5-amino-1H-pyrazole-4-carbonitrile []. The synthesized compounds were evaluated for their in vitro antiproliferative and antioxidant activities []. Some compounds exhibited remarkable cytotoxicity against MCF-7 and A549 cancer cell lines [].

      6-Aryl-l-methyl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones

      • Compound Description: A series of 6-Aryl-l-methyl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones were synthesized from methyl 4-amino-1-methyl-3-n-propyl pyrazole-5-carboxylate []. The study aimed to develop novel pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to purines and have shown pharmacological activities [].

      1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles

      • Compound Description: This study focused on designing and synthesizing novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles as selective and potent PI3Kδ inhibitors []. These compounds showed significant anti-inflammatory activities and potential for treating acute lung injury (ALI) [].

      2,10-dimethyl-2,8,10,16-tetrahydrodipyrazolo[3,4-e:3′,4′-l][1,2,4,8,9,11]hexaazacyclotetradecine-4,12-diamine

      • Compound Description: This 14-membered hexaazamacrocycle was synthesized unexpectedly from 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile through a reaction with hydrazine []. The reaction proceeds via the dimerization of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine [].

      3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

      • Compound Description: This study focused on synthesizing chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through an enantioselective transfer hydrogenation of 2-hydroxypyrimidines catalyzed by chiral phosphoric acids []. The study developed an efficient method for preparing various DHPMs, including those with alkyl substituents at the stereogenic center [].

      Quinoline-pyrazolopyrimidine hybrids and Quinoline-4-Arylamines

      • Compound Description: This study synthesized and evaluated two libraries of quinoline-based hybrids—1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine—for their α-glucosidase inhibitory, antioxidant, and anti-tubercular properties []. Several compounds exhibited promising α-glucosidase inhibition, antioxidant activity, and anti-tubercular activity [].

      6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide

      • Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor [, ]. It has been investigated for its potential in treating respiratory diseases, including asthma and chronic obstructive pulmonary disease, particularly when formulated for inhalation [, ].

      2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

      • Compound Description: This study explored the synthesis and biological evaluation of a series of novel 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives designed as PI3Kδ inhibitors []. While these compounds showed decreased PI3Kδ inhibitory potency compared to the quinazolinone lead compounds, they maintained high selectivity over other PI3K isoforms [].

      Pyrazolo[3,4-d]pyrimidine Derivatives as Antineoplastic Agents

      • Compound Description: This review article discusses the potential of pyrazolo[3,4-d]pyrimidine derivatives as antineoplastic agents, focusing on their activity against various cancers, including thyroid cancer [].
      Overview

      1-Methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry where they exhibit potential therapeutic applications. The compound is primarily studied for its ability to inhibit specific enzymes involved in various cellular processes, making it a candidate for drug development, especially in cancer research.

      Source and Classification

      This compound can be sourced from chemical suppliers and is classified under pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are characterized by a fused bicyclic structure that includes both pyrazole and pyrimidine rings, which contribute to their biological activity. The specific structural features of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhance its pharmacological profile.

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

      1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting materials such as 1-methylpyrazole and suitable pyrimidine derivatives may be utilized.
      2. Substitution Reactions: The introduction of the 3,3,5-trimethylcyclohexyl group can be accomplished through nucleophilic substitution methods. This step often requires specific reagents that facilitate the attachment of the cyclohexyl moiety to the pyrazolo core.
      3. Purification and Characterization: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

      The optimization of these synthetic routes is crucial for enhancing yield and scalability for potential industrial applications.

      Molecular Structure Analysis

      Structure and Data

      The molecular formula of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:

      PropertyData
      Molecular FormulaC15H22N4
      Molecular Weight274.36 g/mol
      IUPAC Name1-Methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
      InChIInChI=1S/C15H22N4/c1-10-9-11(2)12-15(13(17)18)14(19)20(12)16/h9-10H2,1-8H3,(H2,19)

      The structure features a pyrazolo ring fused with a pyrimidine ring and a substituted amine group. The presence of the trimethylcyclohexyl group adds steric bulk that may influence its interaction with biological targets.

      Chemical Reactions Analysis

      Reactions and Technical Details

      1-Methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:

      • Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate can lead to modifications in the functional groups present.
      • Reduction: Reduction reactions may be performed using agents such as sodium borohydride or lithium aluminum hydride to alter the nitrogen functionalities.
      • Substitution Reactions: The compound is capable of undergoing nucleophilic or electrophilic substitutions depending on the reaction conditions employed.

      These reactions are essential for further functionalization of the compound to enhance its biological activity or modify its pharmacokinetic properties.

      Mechanism of Action

      The mechanism of action for 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting this enzyme:

      • Cell Cycle Regulation: The compound induces cell cycle arrest by preventing phosphorylation of target proteins essential for cell division.
      • Induction of Apoptosis: This inhibition can lead to programmed cell death (apoptosis) in cancer cells, thereby reducing tumor proliferation.

      Such mechanisms highlight its potential application in cancer therapeutics.

      Physical and Chemical Properties Analysis

      Physical and Chemical Properties

      The physical properties of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

      • Appearance: Typically exists as a solid crystalline form.
      • Solubility: Solubility characteristics vary based on solvent polarity; often soluble in organic solvents like dimethyl sulfoxide or ethanol.

      Chemical properties include:

      • Stability: The compound generally exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
      • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.
      Applications

      Scientific Uses

      1-Methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

      • Cancer Research: As an inhibitor of cyclin-dependent kinases, it is being investigated for its potential use in treating various cancers by targeting cell cycle regulation.
      • Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic applications.

      Properties

      CAS Number

      869073-52-9

      Product Name

      1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

      IUPAC Name

      1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine

      Molecular Formula

      C15H23N5

      Molecular Weight

      273.384

      InChI

      InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19)

      InChI Key

      ZJCJYFQTWSBCEE-UHFFFAOYSA-N

      SMILES

      CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.